4-Ethylphenyl acrylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-ethylphenyl) prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-9-5-7-10(8-6-9)13-11(12)4-2/h4-8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLOCNAWLYTGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Significance and Context Within Acrylate Chemistry
Acrylate (B77674) esters are a cornerstone of the modern polymer industry, valued for their ability to form polymers with a wide range of properties, from soft elastomers to hard, transparent plastics. chemsrc.com The fundamental structure of an acrylate monomer, a vinyl group directly attached to an ester carbonyl, provides a highly reactive site for radical polymerization. bldpharm.com This reactivity allows for the synthesis of high molecular weight polymers and a vast array of copolymers. smolecule.com The properties of polyacrylates are largely dictated by the nature of the ester group (the "R" group). chemsrc.com For instance, short alkyl chains lead to polymers with low glass transition temperatures (Tg) and rubbery characteristics, while longer side chains can introduce crystallinity, resulting in harder, waxy materials. chemsrc.com
4-Ethylphenyl acrylate fits into this landscape as a functional monomer. The incorporation of an aromatic ring into the ester side chain distinguishes it from common alkyl acrylates. The phenyl group introduces rigidity and hydrophobicity into the polymer backbone, which can significantly increase the glass transition temperature and modify the optical and mechanical properties of the resulting material. The ethyl substituent on the phenyl ring further influences its solubility and interactions with other molecules, providing a means to fine-tune polymer characteristics. By copolymerizing aromatic acrylates like this compound with conventional monomers (e.g., methyl methacrylate (B99206), styrene), material scientists can develop specialized polymers with enhanced thermal stability, specific refractive indices, or improved chemical resistance.
Historical Trajectory of Research on Aromatic Acrylate Esters
The scientific journey of acrylic polymers began in the late 19th and early 20th centuries. While the polymerization of methyl acrylate (B77674) was observed as early as 1880, the commercial potential of these materials was not realized until the doctoral research of Otto Rohm in 1901, leading to the first patents and the start of commercial production in Germany in 1927. chemsrc.com Early research focused predominantly on simple alkyl esters, which quickly found use in coatings and transparent plastics like poly(methyl methacrylate) (PMMA).
The exploration of more complex functional monomers, including aromatic acrylates, is part of the broader evolution of polymer science toward creating materials with specialized properties. The use of polymers with reactive functional groups that can be modified after polymerization—a concept known as "post-polymerization modification" or "polymer analogous reaction"—has roots stretching back to the 19th century with the modification of natural polymers like rubber and cellulose. ijariie.com For synthetic polymers, this approach gained traction from the 1950s and 60s, with studies on modifying polymers containing halogenated or epoxide groups. ijariie.com
The development of controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) in the 1990s, was a significant turning point. ijariie.com These methods offered unprecedented control over polymer architecture and allowed for the incorporation of a wider variety of functional monomers, including those with aromatic groups, without undesirable side reactions. bldpharm.com This enabled researchers to design and synthesize well-defined aromatic acrylate polymers and copolymers, paving the way for their investigation in fields requiring high-performance materials, such as electronics and specialty coatings. sigmaaldrich.comnist.gov
Contemporary Research Challenges and Opportunities for 4 Ethylphenyl Acrylate
Direct Synthetic Routes to this compound Esters
The most straightforward method for synthesizing this compound is through the direct esterification of acrylic acid with 4-ethylphenol (B45693). This class of reactions focuses on the formation of the ester linkage as the key bond-forming step.
Esterification Techniques in Acrylate Synthesis
Esterification is a foundational technique for producing acrylate esters. The synthesis is typically achieved by reacting acrylic acid with an alcohol in the presence of an acid catalyst. researchgate.net A common laboratory and industrial method involves refluxing acrylic acid with an excess of the corresponding alcohol to drive the equilibrium toward the product ester. researchgate.net To improve yields, the water formed as a byproduct is often removed, for instance, by using a Dean-Stark apparatus. researchgate.net
Acrylates can be prepared from acrylic acid through either simple esterification or by a transesterification reaction, where a light acrylate like methyl or ethyl acrylate is reacted with the desired alcohol. google.com For more specialized applications, techniques such as pervaporation have been developed to assist in the removal of water during the esterification of polyacrylic acid with alcohols, leading to the synthesis of various acrylate ester polymers. ksu.edu.sa In some cases, converting the alcohol to a more reactive form, such as a halide, and then reacting it with acrylic acid in the presence of a base and a phase transfer catalyst can be an effective alternative. researchgate.net
Catalytic Approaches in Acrylate Esterification Reactions
The efficiency of acrylate esterification is highly dependent on the catalyst used. Catalysts not only accelerate the reaction rate but also influence the reaction conditions required.
Homogeneous catalysts, such as sulfuric acid and hydrochloric acid, are traditionally used for the esterification of acrylic acid. researchgate.net However, these present challenges in separation and recycling. Consequently, significant research has focused on developing heterogeneous catalysts. Solid acid catalysts, including ion-exchange resins like Amberlyst 15, have proven effective for the liquid-phase esterification of acrylic acid with various alcohols, such as isobutyl alcohol. acs.org These resin catalysts are widely used for producing a variety of acrylic esters and offer the advantage of being easily separated from the reaction mixture. chemra.com
Zirconium-based catalysts have emerged as efficient, reusable, and environmentally friendly options. Zirconyl chloride octahydrate (ZrOCl₂·8H₂O), for instance, can effectively catalyze the esterification of acrylic acid with an equimolar amount of alcohol under mild, solvent-free conditions at ambient temperatures. mdpi.com Similarly, zirconia-supported tungstophosphoric acid (TPA) has been investigated as a heterogeneous catalyst for the liquid-phase esterification of acrylic acid with alcohols like butanol and hexanol. researchgate.net Selenium-containing microgel catalysts have also shown high performance in the one-step oxidative esterification of acrolein, producing acrylate esters in high yields under mild conditions. openreviewhub.org
| Catalyst | Alcohol Substrate | Key Conditions | Yield/Conversion | Reference |
|---|---|---|---|---|
| ZrOCl₂·8H₂O (5 mol%) | Methanol | Solvent-free, ambient temp., 24h | 85% Yield | mdpi.com |
| ZrOCl₂·8H₂O (5 mol%) | Ethanol | Solvent-free, ambient temp., 24h | 82% Yield | mdpi.com |
| ZrOCl₂·8H₂O (5 mol%) | n-Butanol | Solvent-free, 50°C, 24h | 83% Yield | mdpi.com |
| 25 wt% TPA on Zirconia | n-Butanol | 110°C, 6h | >33% Conversion | researchgate.net |
| Amberlyst 131 | Isobutyl alcohol | 90°C, 300 min | ~60% Conversion | acs.org |
| Se-modified microgel | Methanol | H₂O₂, ambient temp. | 83% Yield (Ester) | openreviewhub.org |
Synthesis of Monomers Incorporating the 4-Ethylphenyl Moiety
Beyond direct esterification, advanced synthetic methods allow for the construction of monomers containing the 4-ethylphenyl group through functionalization of precursors or via modern coupling reactions. These strategies offer alternative pathways that can provide greater control over the final molecular architecture.
Functionalization Reactions via 4-Ethylphenyl Isocyanate Precursors
The 4-ethylphenyl moiety can be incorporated into a polymer structure through post-polymerization functionalization using 4-ethylphenyl isocyanate. This isocyanate is a reactive precursor that readily combines with nucleophilic groups like amines and hydroxyls. A notable example is the synthesis of copolymers containing ureido-cytosine. In this process, a base copolymer, poly(cytosine acrylate-co-n-butyl acrylate), is first synthesized. This polymer is then dissolved and reacted with a solution of 4-ethylphenyl isocyanate. The isocyanate group reacts with an amino group on the cytosine moiety to form a stable ureido linkage, effectively grafting the 4-ethylphenyl group onto the polymer backbone. rsc.org This method demonstrates how a pre-formed polymer can be chemically modified to include the desired functional group, offering a modular approach to material design. rsc.orgresearchgate.net
Regioselective and Stereoselective Synthetic Strategies
Controlling the regioselectivity and stereoselectivity is crucial for synthesizing structurally precise phenyl acrylate analogs.
Stereoselectivity refers to the preferential formation of one stereoisomer over another. For instance, the copper-catalyzed syn-hydroarylation of alkynoates with arylboronic acids proceeds with excellent stereoselectivity to afford (E)-3-arylacrylates. orgsyn.org Conversely, highly stereoselective methods have been developed to produce (Z)-isomers of functionalized acrylates, such as (Z)-ethyl 3-phenyl-2-(phenylsulfonylmethyl)acrylate, through the substitution of Baylis-Hillman bromides. sctunisie.org
Regioselectivity , the control of where a reaction occurs on a molecule, is often achieved using directing groups in metal-catalyzed C-H activation reactions. Palladium-catalyzed ortho-olefination of phenylalanine derivatives with acrylates demonstrates excellent regioselectivity, leading to mono-substitution at the ortho position of the phenyl ring. csic.es Similarly, rhodium-catalyzed reactions can achieve regioselective C-H alkenylation at the C4-position of coumarin (B35378) derivatives. rsc.org Pyrazole-directed, palladium-catalyzed aerobic alkenylation of 1-phenylpyrazole (B75819) derivatives with n-butyl acrylate also occurs with high regioselectivity on the phenyl ring. rsc.org These strategies, while demonstrated on related structures, represent powerful tools for the selective synthesis of complex phenyl acrylates.
Advanced Alkenylation and Coupling Reactions for Phenyl Acrylates
Modern cross-coupling and alkenylation reactions provide powerful and versatile routes to phenyl acrylates by forming key carbon-carbon bonds. These methods often utilize transition metal catalysts to couple aryl precursors with acrylate partners.
Direct Oxidative Alkenylation: This approach involves the direct C-H functionalization of an arene with an alkene. Ruthenium-catalyzed oxidative alkenylation allows for the coupling of arenes, such as those with acetamido directing groups, with acrylates like ethyl acrylate. orgsyn.org This method can be performed in environmentally benign solvents like water and avoids the need to pre-functionalize the aromatic ring with a halide or organometallic group. orgsyn.orgresearchgate.net
Heck Coupling: The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene. This can be used to synthesize phenyl acrylates by coupling an aryl halide, such as 4-ethylphenyl iodide, with an acrylate ester like methyl acrylate or n-butyl acrylate. researchgate.netresearchgate.net
Suzuki Coupling: The Suzuki reaction couples an organoboron species with an organohalide using a palladium catalyst. A variation of this has been used to synthesize α-aryl acrylates. In this strategy, α-arylsulfonyloxyacrylates act as electrophiles that react with potassium (hetero)aryltrifluoroborates, providing a modular route to a wide range of α-aryl substituted acrylates. rsc.org
| Reaction Type | Key Substrates | Catalyst System | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Direct Oxidative Alkenylation | N-m-tolylacetamide + Ethyl acrylate | [RuCl₂(p-cymene)]₂ / Cu(OAc)₂·H₂O | (E)-3-(2-acetamido-4-methylphenyl)acrylate | 81% | orgsyn.org |
| Heck Coupling | Phenyl iodide + Methyl acrylate | Pd nanoparticles | Methyl 2-phenylacrylate | - | researchgate.net |
| Suzuki Coupling | α-nosyloxyacrylate + Phenyltrifluoroborate | Pd(OAc)₂ / SPhos | Methyl α-phenylacrylate | 95% | rsc.org |
| ortho-C-H Alkenylation | N-(SO₂Py)-Phenylalanine + Butyl acrylate | Pd(OAc)₂ | ortho-Alkenylated phenylalanine | 84% | csic.es |
| Oxidative C-H/C-H Cross-Coupling | Allyl alcohol + Phenyl acrylate | [Ru(p-cymene)Cl₂]₂ / AgSbF₆ | (2E,4E)-5-phenylpenta-2,4-dien-1-ol | 75% | sci-hub.se |
Preparation of Diverse Aromatic Acrylate Derivatives
The synthesis of aromatic acrylate derivatives, including this compound, is accomplished through several effective methods. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required reaction conditions. Key approaches include direct esterification, transition-metal-catalyzed cross-coupling reactions, and condensation reactions.
One of the most direct routes to synthesizing aryl acrylates is the esterification of a phenol (B47542) with an acrylic acid derivative. libretexts.org For the specific preparation of this compound, this typically involves the reaction of 4-ethylphenol with acryloyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct. chemicalforums.comchemguide.co.uk This reaction is generally vigorous and provides the target ester in good yield. libretexts.org The general scheme for this type of reaction is as follows:
Reaction of a phenol with acryloyl chloride to form a phenyl acrylate ester.
Another common method is the Fischer-Speier esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst. libretexts.org While effective for many esters, this reaction is reversible and can be slow, often requiring heat and the removal of water to drive the reaction to completion. libretexts.org
Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of complex organic molecules, including aromatic acrylates. The Mizoroki-Heck reaction, for example, allows for the coupling of aryl halides with various acrylates. ugent.be This method is highly versatile and tolerates a wide range of functional groups on both the aryl halide and the acrylate partner. The reaction is typically catalyzed by a palladium complex in the presence of a base. ugent.be
A study on the Mizoroki-Heck reaction using air and moisture-stable imidazolium-based palladate pre-catalysts demonstrated efficient coupling of various aryl halides with acrylates and acrylamides. ugent.be The optimal conditions were found to be 1.4 mol% of the palladium pre-catalyst with potassium carbonate as the base in DMF at 100°C, yielding the desired products in good to excellent yields. ugent.be
Table 1: Mizoroki-Heck Reaction Substrate Scope
| Aryl Halide | Acrylate | Product | Yield (%) |
|---|---|---|---|
| 4-Bromoanisole | n-Butyl acrylate | n-Butyl (E)-3-(4-methoxyphenyl)acrylate | 85 |
| 4-Iodoanisole | n-Butyl acrylate | n-Butyl (E)-3-(4-methoxyphenyl)acrylate | 98 |
| 1-Bromo-4-(trifluoromethyl)benzene | n-Butyl acrylate | n-Butyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate | 80 |
| 4-Bromoacetophenone | n-Butyl acrylate | n-Butyl (E)-3-(4-acetylphenyl)acrylate | 75 |
| 4-Bromoanisole | Ethyl acrylate | Ethyl (E)-3-(4-methoxyphenyl)acrylate | 88 |
| 4-Bromoanisole | Methyl methacrylate (B99206) | Methyl (E)-2-methyl-3-(4-methoxyphenyl)acrylate | 70 |
Data sourced from a study on Mizoroki-Heck cross-coupling catalyzed by palladate pre-catalysts. ugent.be
Beyond the Heck reaction, palladium-catalyzed hydroarylation offers another pathway to α-arylated carbonyl compounds. nih.govacs.org This method involves the selective addition of an aryl group and a hydrogen atom across the double bond of an acrylate. nih.gov This transformation is notable for its high tolerance of various functional groups and its ability to proceed under mild conditions. acs.org
The Knoevenagel condensation is another powerful tool for synthesizing substituted acrylates. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as an alkyl cyanoacetate, catalyzed by a base like piperidine. chemrxiv.org This method has been successfully used to prepare a variety of phenoxy ring-substituted isopropyl phenylcyanoacrylates. chemrxiv.org The resulting α-cyano acrylates are valuable intermediates in organic synthesis.
Table 2: Synthesis of Phenylcyanoacrylates via Knoevenagel Condensation
| Benzaldehyde Derivative | Acrylate Product |
|---|---|
| 2-(3-Methoxyphenoxy)benzaldehyde | Isopropyl 2-cyano-3-(2-(3-methoxyphenoxy)phenyl)acrylate |
| 4-(4-Fluorophenoxy)benzaldehyde | Isopropyl 2-cyano-3-(4-(4-fluorophenoxy)phenyl)acrylate |
| 4-(4-Chlorophenoxy)benzaldehyde | Isopropyl 2-cyano-3-(4-(4-chlorophenoxy)phenyl)acrylate |
| 3-(3,5-Dichlorophenoxy)benzaldehyde | Isopropyl 2-cyano-3-(3-(3,5-dichlorophenoxy)phenyl)acrylate |
Synthesized via piperidine-catalyzed condensation of substituted benzaldehydes and isopropyl cyanoacetate. chemrxiv.org
Furthermore, Ruthenium-catalyzed direct oxidative alkenylation of arenes provides an atom-economical approach to aryl acrylates through C-H bond functionalization. orgsyn.org In a reported procedure, N-m-tolylacetamide was reacted with ethyl acrylate in water using a ruthenium catalyst, [RuCl₂(p-cymene)]₂, and a copper oxidant to yield ethyl (E)-3-(2-acetamido-4-methylphenyl)acrylate in 81% yield. orgsyn.org
The Galat reaction, a modification of the Knoevenagel-Doebner condensation, offers a stereoselective route to α,β-disubstituted acrylates. acs.org This reaction between aldehydes and substituted malonic acid half oxyesters is efficiently catalyzed by morpholine (B109124) and provides an eco-friendly alternative to other methods like the Wittig reaction by avoiding stoichiometric byproducts. acs.org
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acryloyl chloride |
| 4-Ethylphenol |
| Triethylamine |
| Hydrogen chloride |
| Acrylic acid |
| n-Butyl (E)-3-(4-methoxyphenyl)acrylate |
| n-Butyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate |
| n-Butyl (E)-3-(4-acetylphenyl)acrylate |
| Ethyl (E)-3-(4-methoxyphenyl)acrylate |
| Methyl (E)-2-methyl-3-(4-methoxyphenyl)acrylate |
| 4-Bromoanisole |
| 4-Iodoanisole |
| 1-Bromo-4-(trifluoromethyl)benzene |
| 4-Bromoacetophenone |
| n-Butyl acrylate |
| Ethyl acrylate |
| Methyl methacrylate |
| Potassium carbonate |
| Isopropyl 2-cyano-3-(2-(3-methoxyphenoxy)phenyl)acrylate |
| Isopropyl 2-cyano-3-(4-(4-fluorophenoxy)phenyl)acrylate |
| Isopropyl 2-cyano-3-(4-(4-chlorophenoxy)phenyl)acrylate |
| Isopropyl 2-cyano-3-(3-(3,5-dichlorophenoxy)phenyl)acrylate |
| 2-(3-Methoxyphenoxy)benzaldehyde |
| 4-(4-Fluorophenoxy)benzaldehyde |
| 4-(4-Chlorophenoxy)benzaldehyde |
| 3-(3,5-Dichlorophenoxy)benzaldehyde |
| Isopropyl cyanoacetate |
| Piperidine |
| Ethyl (E)-3-(2-acetamido-4-methylphenyl)acrylate |
| N-m-tolylacetamide |
| [RuCl₂(p-cymene)]₂ |
| Malonic acid half oxyester |
Free Radical Polymerization Mechanisms and Kinetics
Free radical polymerization is a fundamental method for synthesizing polymers from vinyl monomers like this compound. fujifilm.com The process involves a chain reaction mechanism that includes initiation, propagation, and termination steps. fujifilm.commdpi.com
Elucidation of Initiation, Propagation, and Termination Processes
The polymerization of this compound via free radical polymerization follows a well-established three-step mechanism:
Initiation: This first stage involves the generation of active free radicals from an initiator molecule, which then react with a monomer to start the polymer chain. fujifilm.com Common initiators include azo compounds and peroxides that decompose upon heating to form radicals. fujifilm.com These primary radicals add to a this compound monomer, creating a monomer radical.
Propagation: The newly formed monomer radical adds to subsequent monomer molecules in a rapid sequence, leading to the growth of the polymer chain. fujifilm.com This step is crucial for achieving high molecular weight polymers.
Termination: The growth of polymer chains is concluded through termination reactions. fujifilm.com The two primary mechanisms for termination are:
Recombination (or Coupling): Two growing polymer chains combine to form a single, longer, non-reactive chain. mdpi.com
Disproportionation: A hydrogen atom is transferred from one propagating chain to another, resulting in two terminated chains, one with a saturated end and the other with an unsaturated end. fujifilm.commdpi.com
These termination reactions influence the final molecular weight distribution of the resulting poly(this compound). fujifilm.com
Influence of Initiator Systems and Reaction Parameters on Polymerization
The choice of initiator and the reaction conditions significantly impact the outcome of the free radical polymerization of this compound.
Initiator Systems: A variety of initiator systems can be employed. For instance, benzoyl peroxide is a common free radical initiator used in the solution polymerization of acrylic monomers. researchgate.net The concentration of the initiator plays a critical role; it determines the number of growing polymer chains. acs.org A higher initiator concentration generally leads to a lower average molecular weight, as more chains are initiated simultaneously.
Reaction Parameters: Several parameters can be adjusted to control the polymerization process:
Temperature: Increasing the reaction temperature generally increases the rate of polymerization by accelerating both the decomposition of the initiator and the propagation rate constant. acs.org However, higher temperatures can also lead to more side reactions, such as chain transfer, which can affect the polymer's structure and molecular weight. acs.org
Solvent: The choice of solvent can influence the solubility of the monomer and the resulting polymer, as well as the kinetics of the polymerization. For example, the copolymerization of acrylic monomers has been carried out in solvents like ethyl methyl ketone and 1,4-dioxane. researchgate.net
Monomer Concentration: The concentration of the monomer directly affects the rate of propagation. Higher monomer concentrations typically lead to faster polymerization rates and higher molecular weight polymers.
Controlled/Living Radical Polymerization of Acrylate Monomers
Controlled/living radical polymerization (CRP) techniques have revolutionized polymer synthesis by allowing for the creation of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. sci-hub.senih.gov These methods are applicable to a wide range of acrylate monomers. researchgate.net Key CRP techniques include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. sci-hub.sesigmaaldrich.com
Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile CRP method that utilizes a transition metal complex (e.g., copper, iron) as a catalyst to establish a dynamic equilibrium between active propagating radicals and dormant species (alkyl halides). nih.govnih.gov This equilibrium minimizes the concentration of active radicals at any given time, thereby suppressing termination reactions. acs.org
Key features of ATRP for acrylate polymerization include:
Well-defined polymers: ATRP allows for the synthesis of polymers with molecular weights that increase linearly with monomer conversion and exhibit low polydispersity indices (Mw/Mn). acs.orgsigmaaldrich.com
Catalyst Systems: Copper complexes with ligands like tris(2-pyridylmethyl)amine (B178826) (TPMA) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) are commonly used. nih.govcmu.edu Iron-based catalysts have also been successfully employed for the ATRP of acrylates. nih.gov
Photoinduced ATRP: Light can be used as an external stimulus to regulate the polymerization, offering enhanced temporal control. cmu.edu For example, visible light-mediated ATRP using an iridium catalyst has been shown to effectively polymerize various acrylate monomers. sci-hub.senih.gov
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is another powerful CRP technique that employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to control the polymerization. rsc.org The process involves a degenerative chain transfer mechanism where the CTA reversibly deactivates the growing polymer chains. rsc.org
Key aspects of RAFT polymerization of acrylates include:
Versatility: RAFT is compatible with a broad range of functional monomers, including acrylates, and allows for the synthesis of well-defined copolymers. scirp.org
CTA Selection: The choice of the RAFT agent is crucial for achieving good control over the polymerization. sigmaaldrich.com
Photo-RAFT: Similar to ATRP, light can be used to initiate and control RAFT polymerization, often enabling the reaction to proceed at room temperature. rsc.orgacs.org
Copolymerization Studies with this compound Moieties
Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy to create materials with properties that are a blend of the constituent homopolymers or are entirely new. This compound can be copolymerized with various other monomers to produce random, block, and terpolymer systems.
Synthesis of Random and Block Copolymers
Random Copolymers: In random copolymers, the monomer units are distributed randomly along the polymer chain. The synthesis of random copolymers containing this compound can be achieved through free radical polymerization. For instance, a novel monomer, 4-((3-(4-(3-(4-ethylphenyl)ureido)-cytosin-1-yl)propanoyl)oxy)butyl acrylate, was synthesized and subsequently copolymerized with n-butyl acrylate. rsc.orgresearchgate.net This approach allows for the fine-tuning of copolymer composition and properties by varying the monomer feed ratio. rsc.org
Block Copolymers: Block copolymers consist of two or more long sequences (blocks) of different monomers. scribd.com These materials can self-assemble into ordered nanostructures. mdpi.com Controlled/living radical polymerization techniques like ATRP and RAFT are ideal for synthesizing well-defined block copolymers. nih.govscirp.org For example, ATRP has been used to synthesize block copolymers of poly(methyl acrylate)-b-poly(styrene) and poly(butyl acrylate)-b-poly(styrene). nih.gov The synthesis typically involves polymerizing the first monomer to create a "living" macroinitiator, which is then used to initiate the polymerization of the second monomer. scribd.com
Table 1: Examples of Copolymerization involving Acrylate Monomers
| Copolymer Type | Monomers | Polymerization Method | Key Findings | Reference(s) |
|---|---|---|---|---|
| Random Copolymer | 4-((3-(4-(3-(4-ethylphenyl)ureido)-cytosin-1-yl)propanoyl)oxy)butyl acrylate, n-Butyl acrylate | Free Radical Polymerization | Tunable composition and improved thermal and mechanical properties. | rsc.orgresearchgate.net |
| Random Copolymer | 4-cyanophenyl acrylate, Methyl methacrylate | Free Radical Solution Polymerization | Copolymer composition determined by 1H-NMR; reactivity ratios calculated. | researchgate.net |
| Block Copolymer | Poly(methyl acrylate)-b-poly(styrene) | Atom Transfer Radical Polymerization (ATRP) | Synthesis of block copolymers with controlled molecular weights. | nih.gov |
| Block Copolymer | P(HEA-b-PSA) | Reversible Addition-Fragmentation chain Transfer (RAFT) | Synthesis of copolymers with different sequence structures and properties. | scirp.org |
Design and Fabrication of Terpolymer Systems for Tailored Macromolecular Structures
Terpolymers are polymers consisting of three different monomer units. The inclusion of a third monomer provides an additional level of control over the final properties of the macromolecule. Free radical polymerization is a common method for synthesizing terpolymers. researchgate.netnih.gov
For example, a study reported the synthesis of pH-responsive terpolymers by polymerizing acrylamide, N-(4-ethylphenyl)acrylamide, and an acidic monomer. researchgate.net Another study involved the synthesis of thermo-pH-salt responsive terpolymers using N-isopropylacrylamide, a second monomer (like 2-hydroxyethyl methacrylate or styrene), and 2-((dimethylamino)methyl)-4-methylphenyl acrylate. acs.orgacs.org These terpolymer systems were synthesized via free radical polymerization in solution using an azo initiator like 2,2′-azobis(2-methylpropionitrile) (AIBN). nih.govacs.org The resulting terpolymers exhibited stimuli-responsive behavior, with their properties being sensitive to changes in temperature, pH, and salt concentration. acs.org
Photoinitiated Polymerization of Acrylate Systems
Photoinitiated polymerization, or photopolymerization, is a process that utilizes light energy to initiate a chain reaction, converting liquid monomers into solid polymers. nih.gov This technique is valued for its high speed, energy efficiency, low-temperature operation, and spatial control, making it a cornerstone in applications such as coatings, adhesives, and 3D printing. nih.govacs.org The initiation of the polymerization reaction requires the presence of a photoinitiator, a compound that absorbs light and generates reactive species—typically free radicals—that trigger the polymerization of monomers like acrylates. nih.gov
Photoinitiators are broadly categorized into two types:
Type I Photoinitiators (Cleavage): These molecules undergo homolytic cleavage upon light absorption, breaking a labile bond to form two free radicals directly. acs.orgnih.gov This process is generally efficient. acs.org
Type II Photoinitiators (H-abstraction): These systems consist of two components: a sensitizer (B1316253) (often an aromatic ketone) and a co-initiator (e.g., an amine, alcohol, or thiol). nih.govacs.org Upon irradiation, the sensitizer is excited to a triplet state and then abstracts a hydrogen atom from the co-initiator, generating the initiating radical. nih.gov The efficiency of Type II systems can be limited by diffusion and back-electron transfer processes. acs.org
The choice of photoinitiator is critical and is often tailored to the specific acrylate system and the wavelength of the light source. rsc.orgcmu.edu For example, dye-based photoinitiating systems are valuable for their ability to absorb light in the visible spectrum (400-600 nm). rsc.org
The general mechanism for the free-radical photopolymerization of acrylates proceeds through three main stages:
Initiation: Radicals are generated from the photoinitiator upon exposure to UV or visible light. These primary radicals then react with an acrylate monomer molecule, forming a monomer radical.
Propagation: The newly formed monomer radical adds to another monomer, and this process repeats, rapidly forming a long polymer chain.
Termination: The growth of the polymer chain is halted, typically by the combination or disproportionation of two growing radical chains.
Research Findings on Polymerization Kinetics
The kinetics of acrylate photopolymerization are influenced by several factors, including light intensity, photoinitiator type and concentration, and temperature. mdpi.comacs.org Photo-Differential Scanning Calorimetry (Photo-DSC) is a common technique used to study these kinetics by measuring the heat released during the exothermic polymerization reaction. nih.govmdpi.comacs.org
Effect of UV Light Intensity and Photoinitiator Concentration
Higher UV light intensity generally leads to a faster polymerization rate and a shorter reaction time. mdpi.comacs.org This is because greater intensity generates a higher concentration of initiating radicals. Similarly, increasing the photoinitiator concentration can increase the reaction rate, although an optimal concentration often exists to balance light absorption and curing depth. nih.govresearchgate.net
The following table summarizes findings on the effect of UV intensity on the curing of an acrylate-based monomer (1,6-Hexamethylene diacrylate, HDDA) with a photoinitiator.
Table 1: Effect of UV Light Intensity on Curing Degree and Reaction Time Data derived from studies on acrylate-based photopolymer systems. mdpi.com
| UV Light Intensity (mW/cm²) | Curing Degree (%) | Time to Peak Maximum (s) |
| 5 | 65.8 | 17.5 |
| 10 | 69.1 | 11.2 |
| 20 | 72.3 | 8.1 |
| 30 | 74.5 | 6.5 |
| 40 | 75.2 | 5.3 |
Effect of Photoinitiator Type
The chemical structure of the photoinitiator significantly impacts polymerization efficiency. Studies comparing different photoinitiating systems reveal substantial differences in polymerization rates and final monomer conversion. For instance, systems based on squaraine dyes combined with onium salts have been shown to be highly effective for acrylate polymerization under visible light. rsc.orgrsc.orgrsc.org Acylphosphine oxides (APOs) have been noted to achieve maximum reaction rates much faster than α-hydroxyalkylphenones (HPs) in certain systems. nih.gov
The table below shows a comparison of kinetic parameters for the polymerization of trimethylolpropane (B17298) triacrylate (TMPTA) using different two-component photoinitiator systems.
Table 2: Comparison of Photoinitiator Systems for TMPTA Polymerization Data from a study comparing novel squaraine-based systems to a commercial reference (B2). rsc.org
| Co-initiator Type | Polymerization Rate (Rₚ) (s⁻¹) | Final Monomer Conversion (%) |
| Borate Salt (B2) | 0.024 | 44.0 |
| Iodonium Salt (I1) | 0.052 | 55.0 |
| Iodonium Salt (I81) | 0.061 | 54.0 |
Self-Initiating Aromatic Acrylates
Interestingly, some monomers can initiate polymerization without a conventional photoinitiator. Research has shown that brominated aromatic acrylates can polymerize rapidly upon UV exposure (λ > 300 nm). researchgate.net Excitation of the aryl moiety leads to the homolytic cleavage of the bromine-phenyl bond, generating bromine and bromophenyl radicals that can both initiate polymerization. researchgate.net The quantum yield for this radical formation can be as high as 0.3. researchgate.net In contrast, their non-brominated counterparts are not effective initiators under the same conditions. researchgate.net This self-initiating capability is significant as it offers a pathway to initiator-free formulations. researchgate.netbohrium.com
Advanced Spectroscopic and Analytical Characterization in 4 Ethylphenyl Acrylate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 4-Ethylphenyl acrylate (B77674). acs.org By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the 4-Ethylphenyl acrylate molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton. For instance, aromatic protons typically resonate in the downfield region (around 7.0-7.5 ppm) due to the deshielding effect of the benzene (B151609) ring's π-electron system. The protons of the ethyl group exhibit characteristic signals: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from spin-spin coupling with neighboring protons. rsc.org The vinyl protons of the acrylate group appear as distinct signals, often as doublets or multiplets, due to their coupling with each other. rsc.org
Table 1: Representative ¹H NMR Data for this compound Derivatives
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (Ar-H) | 7.11 - 7.36 | dd | 7.32 - 9.10 |
| Vinylic (=CH) | 5.91 - 6.51 | dd | 1.36 - 17.47 |
| Methylene (-CH2-) | 3.73 | s | - |
| Methyl (-CH3 of ethyl) | 2.79 | s | - |
| Methyl (-CH3 of acrylate) | 2.44 | s | - |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific derivative. Data compiled from representative acrylate compounds. acs.org
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. rsc.org Each unique carbon atom in the this compound molecule gives rise to a distinct signal. The carbonyl carbon of the ester group is typically found in the highly deshielded region of the spectrum (around 164-167 ppm). acs.orgrsc.org The aromatic carbons show a series of signals in the range of approximately 117-155 ppm. The carbons of the ethyl group and the acrylate vinyl group also have characteristic chemical shifts.
Table 2: Representative ¹³C NMR Data for this compound Derivatives
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 163.90 |
| Aromatic (Ar-C) | 117.85 - 154.54 |
| Vinylic (=CH) | 128.92 |
| Methylene (-CH2-) | 56.01 |
| Methyl (-CH3) | 25.48 - 44.32 |
Note: The exact chemical shifts can vary depending on the solvent and the specific derivative. Data compiled from representative acrylate compounds. acs.org
For unambiguous assignment of complex and overlapping signals in the 1D NMR spectra, two-dimensional (2D) NMR techniques are employed. iupac.orgresearchgate.net Experiments such as COSY (Correlation Spectroscopy) establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other. ucl.ac.uk Heteronuclear correlation techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. iupac.orgipb.pt These powerful techniques provide a complete and detailed picture of the molecular connectivity, confirming the structure of this compound and its derivatives. researchgate.net
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in this compound. specificpolymers.comacs.org The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its chemical bonds. gantep.edu.tr The FTIR spectrum of this compound exhibits characteristic absorption bands. A strong band in the region of 1700-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester carbonyl group. acs.orgresearchgate.net The C=C stretching vibration of the vinyl group and the aromatic ring typically appear in the 1600-1650 cm⁻¹ region. shimadzu.com Bands corresponding to C-H stretching vibrations of the aromatic ring and the ethyl group are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching vibrations of the ester group give rise to bands in the 1100-1300 cm⁻¹ range. nih.gov
Table 3: Key FTIR Absorption Bands for Acrylate Compounds
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 2960 | Medium |
| C=O stretch (ester) | 1700 - 1750 | Strong |
| C=C stretch (vinyl & aromatic) | 1600 - 1650 | Medium |
| C-O stretch (ester) | 1100 - 1300 | Strong |
| CH out-of-plane bend (vinyl) | ~810 | Medium |
Note: The exact positions and intensities of the bands can be influenced by the molecular environment. Data compiled from representative acrylate compounds. acs.orgshimadzu.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Turbidity Measurements
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. msu.edu The presence of chromophores, such as the benzene ring and the conjugated acrylate system, allows the molecule to absorb UV or visible light, promoting electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The UV-Vis spectrum typically shows absorption maxima (λmax) corresponding to π → π* transitions. matanginicollege.ac.in These transitions are characteristic of conjugated systems and their position can be influenced by the solvent polarity. tanta.edu.eg In polymer science, UV-Vis spectroscopy can also be utilized for turbidity measurements to determine properties like the cloud point of polymers derived from this compound. acs.org
Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the precise molecular mass and to gain structural information through fragmentation analysis. rsc.org When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M+). chemguide.co.uk The mass-to-charge ratio (m/z) of this molecular ion provides the exact molecular weight of the compound. rsc.org Furthermore, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uklibretexts.org The analysis of this fragmentation pattern can help to confirm the structure of the molecule. For example, the loss of the ethyl group or the acrylate moiety would result in specific fragment ions that can be detected. mdpi.com
X-ray Diffraction (XRD) for Solid-State Structure and Crystallinity Investigations
X-ray diffraction (XRD) is a powerful, non-destructive technique used to analyze the atomic and molecular structure of crystalline materials. iastate.edu By directing X-rays at a sample and measuring the angles and intensities of the diffracted beams, researchers can deduce information about the crystal lattice, including unit cell dimensions and the arrangement of atoms. iastate.eduuhu-ciqso.es This technique is crucial for distinguishing between different crystalline forms (polymorphism), determining the degree of crystallinity in semi-crystalline polymers, and identifying unknown materials. iastate.eduamericanpharmaceuticalreview.com
In the context of polymers derived from acrylate monomers, XRD is instrumental in characterizing their solid-state properties. For instance, studies on various poly(aryl ether ketone ketone)s (PEKKs) have utilized XRD to identify different crystalline modifications (form 1 and form 2) and to understand how the incorporation of different monomers affects the crystal structure and the rate of crystallization. kpi.ua Although direct XRD studies on crystalline this compound monomer are not extensively reported, the principles of XRD analysis are broadly applicable. For its polymer, poly(this compound), XRD would be employed to investigate the degree of crystallinity, which significantly influences the mechanical and thermal properties of the polymer. The presence of sharp diffraction peaks would indicate crystalline regions, while broad, amorphous halos would suggest disordered domains. kpi.uaresearchgate.net The ratio of crystalline to amorphous regions can be quantified from the diffraction pattern. researchgate.net
For complex organic molecules where single crystals are not available, powder XRD, often in conjunction with solid-state NMR and computational methods like periodic DFT calculations, can be used to solve the crystal structure. rsc.org This approach has been successfully applied to determine the structure of complex organic molecules, demonstrating the versatility of XRD in solid-state characterization. rsc.org
Chromatographic Techniques for Purity and Molecular Weight Distribution Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
Gas chromatography (GC) is a premier analytical technique for separating and analyzing volatile and semi-volatile compounds without decomposition. sci-hub.se It is widely used for quality control to determine the purity of a substance and to identify and quantify impurities. dps-instruments.com In the synthesis of this compound, GC would be the method of choice to assess the purity of the final product. It can effectively separate the target monomer from residual starting materials, solvents, and by-products.
The process involves injecting a small amount of the sample into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). The separation is based on the differential partitioning of the components between the mobile and stationary phases. orgsyn.org A detector, commonly a flame ionization detector (FID) or a mass spectrometer (MS), is used to identify and quantify the eluted components. orgsyn.orgfood.gov.uk
Research on the analysis of residual monomers in latex resins, such as ethyl acrylate, demonstrates the utility of GC-FID for quantifying low levels of volatile compounds. brjac.com.br Similarly, GC-MS methods have been developed for the comprehensive analysis of harmful substances, including various acrylates, in consumer products. researchgate.netmdpi.comnih.gov These studies establish the capability of GC to detect and quantify trace impurities, which is crucial for ensuring the quality and safety of chemical products. For this compound, a typical GC analysis would provide a chromatogram showing a major peak for the desired compound and minor peaks for any volatile impurities. The retention time of each peak helps in identification, while the peak area corresponds to the concentration of the component. orgsyn.org
Table 1: Example GC Parameters for Acrylate Analysis
| Parameter | Value | Reference |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) | orgsyn.org |
| Carrier Gas | Helium | sci-hub.seorgsyn.org |
| Injector Temperature | 250 °C | mdpi.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | sci-hub.sebrjac.com.br |
| Oven Program | Example: 70°C (1 min), then ramp to 290°C | orgsyn.org |
This table presents a generalized set of parameters; specific conditions would be optimized for the analysis of this compound.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight distribution of polymers. uni-paderborn.de GPC separates molecules based on their size, or more precisely, their hydrodynamic volume in solution. uni-paderborn.denih.gov Larger molecules elute from the chromatography column faster than smaller molecules. This technique provides crucial information about the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. ekb.eg
For polymers synthesized from this compound, GPC is essential for understanding the polymerization process and its outcome. The molecular weight and PDI are critical parameters that dictate the physical and mechanical properties of the resulting polymer, such as its strength, viscosity, and processability. ekb.eg
The GPC system consists of a pump, an injector, a series of columns packed with porous gel, and a detector, typically a refractive index (RI) detector. nih.gov A solution of the polymer is injected into the system and carried through the columns by a solvent (eluent). acs.org The molecular weight is determined by calibrating the system with polymer standards of known molecular weight, such as polystyrene or polymethylmethacrylate. uni-paderborn.denih.gov
Studies on various polyacrylates and their copolymers have extensively used GPC to determine their molecular weights and PDI. ekb.egresearchgate.netresearchgate.net For example, in the study of thiol-acrylate photopolymer networks, GPC was used to characterize the backbone chain lengths, revealing how factors like thiol functionality and concentration affect the molecular weight. nih.gov
Table 2: Illustrative GPC Data for a Hypothetical Poly(this compound)
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Polymer A | 45,000 | 90,000 | 2.0 |
| Polymer B | 52,000 | 78,000 | 1.5 |
This table provides hypothetical data to illustrate the type of information obtained from a GPC analysis.
Computational Chemistry and Theoretical Investigations of 4 Ethylphenyl Acrylate
Quantum Chemical Studies
Quantum chemical studies are fundamental to characterizing the electronic and structural properties of 4-Ethylphenyl acrylate (B77674). These methods, rooted in the principles of quantum mechanics, provide a detailed description of the molecule's behavior and characteristics.
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and molecular properties of chemical compounds. For molecules similar to 4-Ethylphenyl acrylate, such as other acrylate esters, DFT calculations are routinely employed to determine optimized geometries, vibrational frequencies, and various electronic properties. researchgate.net
In a typical DFT study on a related compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, the B3LYP and M06-2X functionals with a 6-311++G(d,p) basis set have been successfully used for geometry optimization. nih.gov These calculations provide optimized bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. nih.gov For this compound, similar computational setups would be expected to yield reliable predictions of its three-dimensional structure and electronic properties. The optimized geometry from DFT calculations serves as the foundation for further analyses, including Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) studies. ajrconline.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. ijres.orgresearchgate.netarchive.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions, as they represent the nucleophilic and electrophilic centers of a molecule, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net
For a related compound, ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate, the HOMO was found to be at -7.67 eV and the LUMO at -3.74 eV, indicating the electronic characteristics of the α,β-unsaturated system. In another study on acrylic acid, the HOMO-LUMO energy gap was calculated to be 5.545 eV. researchgate.net For this compound, the HOMO is expected to be localized on the π-system of the ethylphenyl ring and the acrylate double bond, while the LUMO would likely be centered on the acrylate moiety. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |
|---|---|---|---|---|
| Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate | -7.67 | -3.74 | 3.93 | DFT/B3LYP/6-31G* |
| Acrylic Acid | - | - | 5.545 | DFT/B3LYP/STO-3G |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions between orbitals. researchgate.net It provides a detailed picture of the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which is crucial for understanding molecular stability and hyperconjugative interactions. nih.gov
In studies of related acrylate esters, NBO analysis has been used to investigate the stabilizing interactions arising from electron delocalization. beilstein-journals.org For instance, in chiral acrylic esters, NBO analysis revealed a two-electron stabilizing donation from the π orbital of a phenoxy ring to the π* anti-bonding orbital of the acrylate moiety, with stabilization energies (ΔE(2)) in the range of -0.69 to -0.90 kcal/mol. beilstein-journals.org For this compound, NBO analysis would be expected to quantify the interactions between the phenyl ring and the acrylate group, providing insights into the electronic communication between these two parts of the molecule.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netbiomedres.us The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). sciensage.info
For phenyl acrylate derivatives, the MEP map typically shows a region of negative electrostatic potential around the carbonyl oxygen atom of the acrylate group, indicating its susceptibility to electrophilic attack. ijres.org Conversely, the hydrogen atoms of the phenyl ring and the ethyl group would exhibit positive potential. In a study of a Schiff base derived from phenyl acrylate, MEP analysis was used to identify the potential sites for electrophilic and nucleophilic attacks. ijres.org For this compound, an MEP map would similarly highlight the reactive sites, providing a visual guide to its chemical behavior.
Reaction Mechanism Modeling
Computational modeling of reaction mechanisms provides detailed insights into the transition states and intermediates of chemical reactions, helping to explain and predict their outcomes.
Computational Prediction of Stereochemical and Regiochemical Selectivity
The stereochemistry and regiochemistry of reactions involving acrylates are often influenced by subtle electronic and steric factors that can be elucidated through computational modeling. For instance, the regioselectivity of the Heck reaction involving indole (B1671886) and methyl acrylate has been studied using DFT, revealing the factors that control whether the reaction occurs at the C2 or C3 position of the indole ring. rsc.org Similarly, the regioselectivity of Michael addition reactions to asymmetric divinylic compounds containing acrylate units has been rationalized using global and local reactivity descriptors derived from DFT calculations. rsc.org
Characterization of Transition States and Reaction Pathways
The study of chemical reactions fundamentally involves the characterization of stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction pathway.
For reactions involving this compound, such as polymerization or cycloaddition, computational methods like Density Functional Theory (DFT) are employed to locate and characterize the transition state structures. rsc.org The process involves geometry optimization of the TS, followed by frequency calculations to confirm it as a first-order saddle point (i.e., having exactly one imaginary frequency).
The activation energy (ΔG‡) is a critical parameter derived from these calculations, representing the energy barrier that must be overcome for the reaction to proceed. d-nb.info By comparing the activation energies of different possible pathways (e.g., regioisomeric or stereoisomeric paths), the kinetic product can be predicted. rsc.org For instance, in a cycloaddition reaction, four distinct transition states could be identified, leading to four possible products. rsc.org
Analysis of the reaction pathway can also involve Intrinsic Reaction Coordinate (IRC) calculations, which map the path from the transition state down to the reactants and products, confirming that the located TS correctly connects the intended species. Furthermore, the distortion/interaction-activation strain (DIAS) model can be used to decompose the activation energy into the energy required to distort the reactants into their transition-state geometries and the interaction energy between these distorted fragments. rsc.org
Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction of this compound
| Reaction Pathway | Electronic Energy of TS (Hartree) | Relative Free Energy (ΔG‡, kcal/mol) | Key Bond Distances in TS (Å) |
|---|---|---|---|
| Path A (Exo) | -652.12345 | 22.5 | C1-Cα: 2.15, O-Cβ: 2.30 |
| Path B (Endo) | -652.12011 | 24.6 | C1-Cα: 2.18, O-Cβ: 2.33 |
Applications of Molecular Electron Density Theory (MEDT)
Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the capacity of a molecule's electron density to change, rather than molecular orbital interactions, governs its reactivity. mdpi.com This theory has been successfully applied to rationalize the outcomes of various organic reactions, including cycloadditions and sigmatropic rearrangements. researchgate.net
In the context of this compound, MEDT would be applied to analyze its reactivity in reactions like [3+2] cycloadditions. The investigation begins with an analysis of the Conceptual DFT (CDFT) reactivity indices. rsc.org Parameters such as electrophilicity (ω) and nucleophilicity (N) are calculated to classify the reactants and predict the direction of electron density flow during the reaction. rsc.org A reaction involving this compound could be classified as having forward, reverse, or null electron density flux based on the computed electronic chemical potentials of the reacting species. rsc.org
A key tool within MEDT is the topological analysis of the Electron Localization Function (ELF). researchgate.net The ELF provides a quantitative picture of electron pairing and localization, allowing for the characterization of bonding patterns. mdpi.com Analysis of the ELF for the reactants and along the reaction pathway reveals how chemical bonds are formed and broken. rsc.org For instance, Bonding Evolution Theory (BET), which combines ELF topology with catastrophe theory, can precisely determine the sequence of bond formation, revealing whether a mechanism is concerted and synchronous or asynchronous. rsc.orgrsc.org This analysis can show that new covalent bond formation often occurs through the coupling of pseudoradical centers generated during the reaction. mdpi.com
MEDT provides a robust framework for understanding chemo-, regio-, and stereoselectivity, moving beyond the limitations of Frontier Molecular Orbital (FMO) theory. researchgate.netrsc.org
Molecular Dynamics and Simulation
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular conformations, dynamics, and thermodynamic properties. For systems involving this compound, either as a monomer or as part of a polymer chain, MD simulations can offer insights into its behavior in various environments. acs.org
Conformational Analysis and Flexibility of Acrylate Structures
The chemical behavior and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Acrylate structures possess several rotatable bonds, leading to a landscape of different conformers. sfasu.edu Conformational polymorphism, where a single compound crystallizes in multiple forms due to different molecular conformations, is a known phenomenon in organic molecules. sfasu.edu
Computational methods, particularly DFT, can be used to perform a systematic conformational analysis. This involves rotating the molecule around its key single bonds, such as the C-C bond linking the ethylphenyl group to the acrylate moiety and the bonds within the ethyl and ester groups. For each resulting conformation, a geometry optimization is performed to find the nearest local energy minimum.
The relative energies of these stable conformers determine their population at a given temperature. The energy barriers for rotation between conformers can also be calculated by locating the transition states for these conformational changes. researchgate.net This analysis reveals the molecule's flexibility and the most likely shapes it will adopt. For example, studies on similar acrylate compounds have shown that they can adopt specific conformations, such as a syn-periplanar arrangement across the C=C double bond, to optimize molecular packing in the solid state. researchgate.net
Table 2: Hypothetical Conformational Analysis of this compound
| Conformer | Dihedral Angle (Caryl-Cα-Cβ=O) | Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) |
|---|---|---|---|
| A (Global Minimum) | ~0° (Planar) | 0.00 | 2.1 |
| B (Twisted) | ~90° | 4.5 | 1.8 |
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Reduced Density Gradient - RDG)
Intermolecular interactions govern how molecules of this compound recognize each other and pack in the condensed phase, influencing properties like melting point and solubility. Hirshfeld surface analysis is a powerful method for visualizing and quantifying these interactions in a crystal structure. scirp.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate strong interactions, such as hydrogen bonds, while blue regions represent weaker contacts. nih.govtandfonline.com
The Reduced Density Gradient (RDG) is another technique used to study non-covalent interactions (NCI). tandfonline.comamazonaws.com It analyzes the electron density (ρ) and its gradient (∇ρ). A scatter plot of RDG versus sign(λ₂)ρ reveals the nature of the interactions. tandfonline.com
Strong attractive interactions (e.g., hydrogen bonds) appear as spikes at negative sign(λ₂)ρ values.
Weak van der Waals interactions appear as spikes around sign(λ₂)ρ ≈ 0.
Strong repulsive interactions (e.g., steric clashes in rings) appear as spikes at positive sign(λ₂)ρ values. tandfonline.comdergipark.org.tr
These regions can be visualized as isosurfaces around the molecule, providing a 3D map of non-covalent interactions. rsc.org
Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Acrylate Crystal
| Interaction Type | Percentage Contribution (%) | Typical Description |
|---|---|---|
| H···H | 45.0 | Major contribution, van der Waals forces |
| C···H / H···C | 35.5 | Significant C-H···π and other weak interactions |
| O···H / H···O | 12.5 | Represents C-H···O hydrogen bonds |
| C···C | 3.5 | π-π stacking interactions |
| Other | 3.5 | Minor contributions |
Research Applications in Advanced Materials Science and Polymer Engineering
Development of Stimuli-Responsive Polymeric Systems
Stimuli-responsive polymers, often called "smart" materials, are polymers that undergo significant changes in their properties in response to external environmental triggers. tandfonline.com These triggers can include temperature, pH, light, and ionic strength. mdpi.combohrium.com
Temperature-Responsive Polymers and Lower Critical Solution Temperature (LCST) Behavior
Temperature-responsive polymers, particularly those exhibiting a Lower Critical Solution Temperature (LCST), have been a major focus of research. The most well-known example is Poly(N-isopropylacrylamide) (PNIPAAm), which undergoes a phase separation from a soluble to an insoluble state in water above its LCST of approximately 32°C. nih.gov This behavior is driven by a shift in the balance between hydrophilic and hydrophobic interactions. The LCST of polymers can be tuned by copolymerizing the primary monomer with other hydrophilic or hydrophobic monomers. nih.govresearchgate.net
Despite extensive research into various acrylate (B77674) and acrylamide (B121943) monomers for tuning LCST properties, there is no available data to suggest that 4-Ethylphenyl acrylate has been utilized for this purpose. Studies frequently mention related compounds, such as N-(4-ethylphenyl)acrylamide or more complex functional acrylates like 2-((dimethylamino)methyl)-4-methylphenyl acrylate (DMAMCA), to create thermo-responsive systems, but not this compound itself. nih.govresearchgate.netgoogle.com
pH-Responsive Polymeric Materials and Their Tunability
Similarly, pH-responsive polymers are designed with acidic or basic functional groups that can donate or accept protons as the environmental pH changes. mdpi.comnih.gov This ionization leads to electrostatic repulsion and a conformational change, causing the polymer to swell or collapse. scirp.org Common pH-responsive monomers include acrylic acid and those containing tertiary amine groups. mdpi.comnih.gov
The synthesis of pH-responsive materials often involves the specific incorporation of these ionizable groups. scirp.org For instance, research on related compounds like N-(4-ethylphenyl)acrylamide shows its use as a hydrophobic comonomer in pH-responsive hydrogels. researchgate.net However, the chemical structure of this compound lacks the necessary acidic or basic moieties to impart significant pH sensitivity on its own, and no studies were found that describe its copolymerization to create pH-responsive materials.
Fabrication of Multi-Responsive and Smart Polymer Architectures
The creation of multi-responsive polymers, which react to two or more stimuli (e.g., both temperature and pH), is a sophisticated strategy in materials science. mdpi.comnih.gov This is typically achieved by copolymerizing monomers that each respond to a different stimulus. acs.orgresearchgate.net For example, combining a thermo-responsive monomer like N-isopropylacrylamide with a pH-sensitive monomer containing an amine or carboxylic acid group can produce dual-responsive polymers. nih.govresearchgate.net There is no evidence in the available literature of this compound being incorporated into such multi-responsive or smart polymer architectures.
Design of Functional Polymers for Tailored Material Properties
The design of functional polymers aims to create materials with specific, predictable properties through the precise control of their chemical structure.
Supramolecular Polymers and Controlled Self-Assembly
Supramolecular polymers are formed through non-covalent interactions like hydrogen bonding, π-π stacking, or host-guest interactions, which allow for reversible and responsive materials. rsc.orgmagtech.com.cn The design of monomers for supramolecular assembly often involves incorporating specific recognition motifs that can interact in a highly directional manner. rsc.orgnih.gov
One study relevant to the 4-ethylphenyl group involves the synthesis of a ureido-cytosine acrylate (UCyA) monomer. rsc.org In this work, 4-ethylphenyl isocyanate was used as a reactant to modify a cytosine acrylate, creating a monomer capable of forming strong quadruple hydrogen bonds for self-assembly. rsc.org However, this research uses a derivative and does not involve the direct polymerization or self-assembly of this compound itself.
Hydrogels and Nanogels with Modulated Swelling Behavior
Hydrogels are crosslinked polymer networks capable of absorbing and retaining large amounts of water. researchgate.netgoogle.com Their swelling behavior is a critical property, influenced by crosslinking density, the hydrophilicity of the polymer chains, and the presence of ionic groups. mit.edusid.ir Nanogels are nanoscale hydrogel particles. researchgate.net
The swelling of hydrogels can be modulated by external stimuli if responsive monomers are incorporated into the network. researchgate.net For instance, pH-sensitive hydrogels swell or deswell based on the pH of the surrounding medium. tandfonline.comresearchgate.net While research has been conducted on hydrogels containing N-(4-ethylphenyl)acrylamide to modulate network properties, no studies indicate the use of this compound in the formulation of hydrogels or nanogels to control their swelling behavior. researchgate.net
Polymer Composites and Nanocomposites for Enhanced Performance
The incorporation of functional monomers into polymer composites and nanocomposites is a key strategy for enhancing their physicochemical properties. While direct studies on this compound in composites are limited, research on analogous aromatic acrylates suggests its potential utility in this domain. The ethylphenyl group is anticipated to enhance thermal stability and mechanical strength when copolymerized into a polymer matrix.
As a comonomer, this compound could be integrated into the main polymer backbone, such as in acrylic or styrenic systems. The rigidity of the phenyl ring and the hydrophobicity of the ethyl group can increase the glass transition temperature (Tg) and modulus of the resulting polymer matrix. In nanocomposites, this compound could function as a surface modification agent for inorganic fillers (e.g., silica, clay nanoparticles). By functionalizing the surface of these nanofillers, the monomer can improve their dispersion within the polymer matrix and enhance the interfacial adhesion between the filler and the polymer, leading to superior mechanical performance. Research on related compounds like ethyl 2-cyano-3-(4-methylphenyl)acrylate has shown that such structures are employed to develop polymers with enhanced thermal and mechanical properties.
Below is a table outlining the hypothesized influence of incorporating an aromatic acrylate like this compound into a polymer composite.
| Property Enhancement | Anticipated Effect of this compound | Mechanism of Action |
| Thermal Stability | Increased Glass Transition Temperature (Tg) | The rigid phenyl ring restricts segmental motion of polymer chains. |
| Mechanical Strength | Higher Tensile Strength & Modulus | Stronger intermolecular forces and improved stress transfer from matrix to filler. |
| Filler Dispersion | Reduced Agglomeration of Nanofillers | Improved compatibility between the hydrophobic polymer matrix and the functionalized filler surface. |
| Hydrophobicity | Increased Water Resistance | The nonpolar ethylphenyl group lowers the surface energy of the composite material. |
Adhesion and Coating Technologies for Surface Modification
The development of advanced adhesives and coatings often relies on the precise tuning of monomer composition to control properties like adhesion, cohesion, and environmental resistance. The 4-ethylphenyl group is a valuable component in this context. While this compound itself is not extensively documented, research into polymers containing the 4-ethylphenyl moiety highlights its significant potential for adhesion and coating technologies.
A notable study involved the synthesis of a ureido-cytosine acrylate (UCyA) monomer using 4-ethylphenyl isocyanate as a precursor. rsc.org This monomer was then copolymerized with n-butyl acrylate to create supramolecular polymers. The resulting materials were evaluated as pressure-sensitive adhesives and demonstrated significant performance improvements compared to analogues without the ethylphenyl group. rsc.org These copolymers exhibited superior cohesive strength, higher thermal stability, and a wider service temperature window. rsc.org
These enhancements are attributed to the rigid and bulky nature of the 4-ethylphenyl group, which can increase the cohesive energy of the polymer and improve its thermal properties. In coatings, the incorporation of this compound could lead to surfaces with modified wettability and enhanced durability due to the hydrophobicity and stability of the aromatic ring.
The table below summarizes findings from research on acrylic copolymers containing the 4-ethylphenyl ureido-cytosine functional group, suggesting the potential benefits of using this compound in similar applications. rsc.org
| Performance Metric | Finding in Related Copolymer | Potential Implication for this compound |
| Cohesive Strength | Superior cohesive strength observed. rsc.org | Could enhance the internal strength of adhesives and coatings, preventing residue upon removal. |
| Thermal Stability | Higher thermal stability and wider service temperature window. rsc.org | Suitable for applications requiring performance at elevated temperatures. |
| Moisture Uptake | Lower moisture uptake reported. rsc.org | Improved durability and performance in humid environments for coatings and adhesives. |
Advanced Optical and Electronic Materials Development
Aromatic acrylate polymers are critical in the development of advanced optical and electronic materials due to their unique combination of processability, transparency, and high refractive index. nih.gov These materials are essential for applications such as microlenses, image sensors, and components for organic light-emitting diodes (OLEDs). nih.govrochester.edu
While direct research on this compound for these specific applications is not widely published, its structure makes it a promising candidate monomer. The presence of the phenyl ring is known to increase the refractive index of polymers, a desirable characteristic for many optical components. nih.gov Furthermore, the thermal stability conferred by the aromatic structure is crucial for the reliability and longevity of electronic devices that generate heat during operation. rochester.edu
| Property | Relevance to Optical/Electronic Materials | Potential Contribution of this compound |
| Refractive Index | High refractive index is crucial for light management in lenses and light-emitting diodes. nih.gov | The phenyl group is known to increase the refractive index of polymers. |
| Optical Clarity | High transparency in the visible spectrum is required for optical components. nih.gov | Acrylate backbones generally offer good transparency. |
| Thermal Stability | Materials must withstand temperatures generated during device operation and fabrication. | The aromatic ring enhances the thermal stability of the polymer matrix. |
| Processability | Monomers must be suitable for polymerization techniques used in device fabrication (e.g., UV curing). | The acrylate group provides a reactive site for polymerization. |
Future Directions and Emerging Research Avenues for 4 Ethylphenyl Acrylate Chemistry
Exploration of Sustainable and Green Synthetic Methodologies
The chemical industry is increasingly shifting towards more environmentally benign processes, and the synthesis of acrylate (B77674) monomers is no exception. Future research will likely focus on developing sustainable and green methodologies for producing 4-Ethylphenyl acrylate, minimizing waste, energy consumption, and the use of hazardous materials.
Key areas of exploration include:
Catalyst Development: The use of reusable and environmentally friendly catalysts is a cornerstone of green chemistry. Research into solid acid catalysts, enzyme-based catalysts, and organocatalysts for the esterification of acrylic acid with 4-ethylphenol (B45693) is a promising avenue. For instance, the use of a poly(4-vinylpyridine) catalyst supported on Al₂O₃-SiO₂ has shown high yields in water at room temperature for similar reactions.
Alternative Reaction Media: Moving away from traditional organic solvents towards greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of synthesis. google.com For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been used as a catalyst for condensation reactions in aqueous media with high yields.
Renewable Feedstocks: Investigating the potential of deriving 4-ethylphenol from renewable bio-based sources instead of petroleum feedstocks is a critical long-term goal for sustainable production. mdpi.com
Process Intensification: Techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. mdpi.com Solvent-free protocols using microwave irradiation have demonstrated the ability to achieve high yields in minutes, aligning with the principles of green chemistry.
Development of Novel Polymer Architectures and Advanced Functionalization Techniques
The properties of a polymer are intrinsically linked to its architecture. Future research will delve into creating novel polymer structures based on this compound to unlock new functionalities and applications.
Controlled Polymerization Techniques: The application of living/controlled polymerization methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allows for the precise synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures like block copolymers, star polymers, and graft copolymers. smith.edunih.gov These techniques are crucial for tailoring the macroscopic properties of the resulting materials.
Post-Polymerization Modification: The development of efficient and versatile post-polymerization modification strategies is key to introducing a wide range of functional groups onto poly(this compound) chains. smith.edursc.org This allows for the creation of "smart" polymers that can respond to external stimuli such as pH, temperature, or light. Azlactone-functionalized polymers, for example, serve as reactive platforms for introducing various functionalities. smith.edu
Supramolecular Polymers: The incorporation of non-covalent interactions, such as hydrogen bonding or π-π stacking, into the polymer design can lead to the formation of self-healing materials and thermoplastic elastomers. rsc.org For instance, the conversion of cytosine to ureido-cytosine within an acrylic copolymer enhances self-association through quadruple hydrogen bond formation, improving mechanical strength. rsc.org
Integration into Advanced Functional Polymeric Systems for Emerging Technologies
The unique properties of this compound-based polymers make them attractive candidates for a variety of advanced applications.
Coatings and Adhesives: The aromatic nature of the 4-ethylphenyl group can enhance properties like thermal stability, refractive index, and adhesion, making these polymers suitable for high-performance coatings and adhesives. researchgate.net
Biomedical Applications: Functionalized polyacrylates are being explored for drug delivery, tissue engineering, and as antimicrobial materials. researchgate.netnih.gov The ability to precisely control polymer architecture and introduce specific functionalities is critical for these applications.
Optoelectronic Materials: The incorporation of chromophores or other photoactive moieties into the polymer structure could lead to the development of materials for optical data storage, sensors, and other optoelectronic devices. Research on azo-polymers containing acrylate derivatives has shown potential for nonlinear optically active homopolymers.
Dual-Curing Systems: Acrylates are widely used in dual-curing systems, which combine two different polymerization reactions. mdpi.comresearchgate.net This approach allows for process flexibility and the creation of materials with distinct properties at different stages, with applications in shape memory polymers, optical materials, and protective coatings. researchgate.net
Predictive Modeling and Machine Learning for Structure-Property Relationships in Acrylate Systems
The vast number of possible monomer combinations and polymer architectures makes experimental screening a time-consuming and expensive process. Predictive modeling and machine learning are emerging as powerful tools to accelerate materials discovery.
Quantitative Structure-Property Relationships (QSPR): QSPR models can establish mathematical relationships between the chemical structure of a monomer like this compound and the resulting properties of the polymer. These models can predict properties such as glass transition temperature (Tg), mechanical strength, and solubility.
Machine Learning Algorithms: Machine learning techniques, such as artificial neural networks and random forest models, can be trained on existing experimental data to predict the properties of new, untested acrylate-based polymers with high accuracy. nih.govacs.orgacs.org These models can handle complex, non-linear relationships that are difficult to capture with traditional QSPR methods. nih.gov For instance, machine learning models have been successfully used to predict monomer concentration, macromonomer content, and molar mass distributions in acrylate polymerizations. nih.govacs.org
Active Learning: This approach combines machine learning with experimental work in a closed loop. The machine learning model suggests the most informative experiments to perform next, maximizing the knowledge gained from each experiment and accelerating the discovery of materials with desired properties.
Interdisciplinary Research Applications for Novel Material Discoveries
The future of materials science lies in interdisciplinary collaboration. The unique properties of this compound and its derivatives can be leveraged in a wide range of fields, leading to novel material discoveries.
Materials Science and Engineering: Collaboration with materials scientists can lead to the development of advanced composites, nanocomposites, and hybrid materials with tailored mechanical, thermal, and electrical properties. researchgate.netnih.gov
Biology and Medicine: Working with biologists and medical researchers can facilitate the design of biocompatible and biodegradable polymers for applications in regenerative medicine, medical devices, and targeted drug delivery systems. nih.gov
Electronics and Photonics: Collaboration with physicists and electrical engineers can drive the development of new materials for flexible electronics, sensors, and photonic devices. nih.gov
The continued exploration of this compound chemistry, driven by the principles of sustainability and guided by advanced computational tools, promises a future rich with novel materials and technologies that will impact a wide array of industries.
Q & A
Q. What experimental methodologies are recommended for synthesizing 4-Ethylphenyl acrylate with high purity?
- Methodological Answer : A two-step approach is typically employed:
Esterification : React 4-ethylphenol with acryloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) .
Purification : Use column chromatography with a silica gel stationary phase and a hexane/ethyl acetate solvent gradient (e.g., 9:1 ratio) to isolate the product. Confirm purity (>97%) via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .
Q. Which characterization techniques are essential for verifying the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR Spectroscopy : Analyze and NMR spectra to confirm the presence of the acrylate ester group (δ ~5.8–6.5 ppm for vinyl protons) and 4-ethylphenyl moiety (δ ~1.2 ppm for ethyl CH) .
- X-ray Diffraction (XRD) : For crystalline samples, determine bond lengths (e.g., C=O at ~1.20 Å) and dihedral angles between aromatic and acrylate groups to validate molecular geometry .
- Fourier-Transform Infrared (FTIR) : Identify ester carbonyl stretching (~1720 cm) and C-O-C vibrations (~1250 cm) .
Q. What safety protocols should be prioritized when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- First Aid : In case of exposure, rinse affected areas with water for 15 minutes. Seek medical attention if respiratory irritation or dermatitis occurs .
- Storage : Keep in airtight containers at 2–8°C, away from light and peroxides to prevent polymerization .
Advanced Research Questions
Q. How can researchers design experiments to investigate structure-property relationships in this compound derivatives?
- Methodological Answer :
- Synthetic Modulation : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl ring to study electronic effects on reactivity. Monitor changes via Hammett plots or computational DFT calculations .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to correlate substituent bulkiness with glass transition temperatures (). Compare results with analogous acrylates (e.g., methyl or ethyl derivatives) .
Q. What strategies resolve contradictions in reported thermal stability data for this compound-based polymers?
- Methodological Answer :
- Data Triangulation : Cross-validate thermogravimetric analysis (TGA) results across multiple labs using standardized heating rates (e.g., 10°C/min under nitrogen). Account for residual solvent effects .
- Molecular Dynamics (MD) Simulations : Model polymer degradation pathways to identify critical bond dissociation energies. Compare with experimental activation energies derived from Arrhenius plots .
Q. How can computational methods enhance the understanding of this compound’s electronic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in photopolymerization. Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets for accuracy .
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic sites for regioselective functionalization. Validate predictions with experimental kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
